Superior Oral Bioavailability Enables Lower Effective Dosing Compared to Selegiline
Rasagiline exhibits significantly higher oral bioavailability compared to conventional selegiline tablets. This difference directly impacts the required daily dose to achieve therapeutic MAO-B inhibition. [1]
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | Approximately 36% [2] |
| Comparator Or Baseline | Selegiline (conventional tablet): <10% [1] |
| Quantified Difference | >3.6-fold higher bioavailability for rasagiline |
| Conditions | Human pharmacokinetic studies; single oral dose administration. |
Why This Matters
Higher bioavailability translates to a tenfold lower clinical dose requirement (1 mg/day rasagiline vs. 10 mg/day selegiline), which can simplify dosing regimens and potentially reduce the risk of off-target effects associated with higher drug exposure. [3]
- [1] Lecht, S., Haroutiunian, S., Hoffman, A., & Lazarovici, P. (2007). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Therapeutics and Clinical Risk Management, 3(3), 467–474. View Source
- [2] Chen, J. J., & Swope, D. M. (2005). Clinical pharmacology of rasagiline: a novel, second-generation propargylamine for the treatment of Parkinson disease. The Journal of Clinical Pharmacology, 45(8), 878-894. View Source
- [3] Müller, T. (2014). Pharmacokinetic/pharmacodynamic evaluation of rasagiline mesylate for Parkinson's disease. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1423-1432. View Source
